N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a structurally complex acetamide derivative featuring a unique combination of substituents. Its core structure includes:
- Cyclopropyl group: A strained three-membered ring known to enhance metabolic stability and influence lipophilicity.
- Hydroxyethyl chain: A polar functional group that may improve solubility and enable hydrogen bonding.
- Isopropylsulfonylphenyl group: A bulky sulfonyl-substituted aromatic ring, often associated with enhanced receptor binding affinity and selectivity.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-14(2)27(24,25)17-9-5-15(6-10-17)12-19(22)21-13-20(23,16-7-8-16)18-4-3-11-26-18/h3-6,9-11,14,16,23H,7-8,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJUPQLLBQUZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2CC2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound contains a cyclopropyl ring, a furan moiety, and an isopropylsulfonyl group, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The molecular formula for this compound is C20H25NO5S, with a molecular weight of approximately 391.5 g/mol. The compound's structural features are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C20H25NO5S |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1396867-31-4 |
| Solubility | Soluble |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Its sulfonamide structure suggests potential antibacterial and anti-inflammatory properties, similar to other compounds in this class. The hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing its bioactivity.
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antibacterial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Studies have shown that sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
- Anti-inflammatory Effects : The presence of the furan moiety may contribute to anti-inflammatory activities by modulating inflammatory pathways.
- Antifungal Properties : Related compounds have demonstrated antifungal effects against various pathogens, suggesting potential applications in treating fungal infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones indicated significant antifungal activity against Aspergillus fumigatus, suggesting that furan derivatives can be effective in combating fungal infections .
- Research on substituted thiobenzanilides has shown promising antimicrobial effects, which may parallel the activity observed in sulfonamide derivatives .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Biological Activity |
|---|---|
| N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-... | Potential antibacterial and antifungal |
| 3-Phenyl-5-acetoxymethyl-2H,5H-furan-2-one | Antifungal against A. fumigatus |
| Substituted thiobenzanilides | Antimicrobial |
Comparison with Similar Compounds
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Key differences : Replaces the cyclopropyl and furan groups with a cyclohexyl and 4-fluorophenyl moiety.
- The fluorophenyl group enhances electronegativity, which may alter binding interactions compared to the electron-rich furan ring .
- Synthesis : Prepared via a multicomponent reaction (81% yield), contrasting with the target compound’s likely more complex route due to its sulfonyl group .
Sulfonamide Acetamides with Furan ()
- Example: 2-(2-(furan-2-ylmethylene)hydrazinyl)-N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide.
- Comparison : Shares the furan substituent but includes a hydrazinyl linker and additional sulfonyl-phenyl interactions. The hydrazine group may confer chelation properties absent in the target compound .
Sulfonyl-Containing Analogues
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide ()
- Key differences : Features a sulfamoyl (NHSO₂) group instead of a sulfonyl (SO₂) group.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Key differences : Substitutes the isopropylsulfonyl group with a methylsulfonyl and adds a nitro substituent.
- Impact : The nitro group introduces strong electron-withdrawing effects, which could reduce metabolic stability compared to the isopropylsulfonyl-phenyl group in the target compound .
Hydroxyethyl and Aromatic Chain Analogues
L748337 ()
- Example: N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide.
- Comparison: Shares a hydroxyethylamine linker and sulfonyl group but incorporates a phenylsulfonylamino moiety. This compound’s activity on G-protein coupled receptors suggests the target compound’s sulfonyl group may similarly enhance receptor binding .
Comparative Data Table
Research Implications and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
